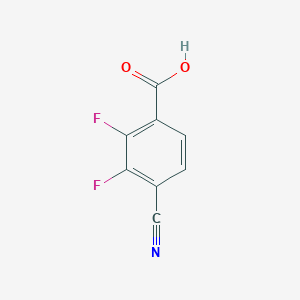

4-Cyano-2,3-difluorobenzoic acid

Description

4-Cyano-2,3-difluorobenzoic acid (C₈H₃F₂NO₂, molecular weight 183.12) is a fluorinated benzoic acid derivative featuring a cyano (-CN) group at the 4th position and fluorine atoms at the 2nd and 3rd positions on the benzene ring. The electron-withdrawing cyano and fluorine substituents enhance the compound’s acidity compared to unsubstituted benzoic acid, making it highly reactive in polar solvents and organic synthesis . This compound is synthesized via reactions such as the treatment of this compound with oxalyl chloride to form its acid chloride intermediate, which is further used in coupling reactions . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

4-cyano-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAVLRNWDQDQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731304 | |

| Record name | 4-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033997-04-4 | |

| Record name | 4-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,3-difluorobenzoic acid typically involves the introduction of cyano and difluoro groups onto a benzoic acid scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with a suitable oxidizing agent to introduce the carboxylic acid group. For instance, periodic acid and chromium(VI) oxide in acetonitrile can be used to achieve this transformation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide and periodic acid in acetonitrile.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide.

Major Products:

Oxidation: Further oxidized benzoic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2,3-difluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2,3-difluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-cyano-2,3-difluorobenzoic acid with analogs differing in substituent type, position, or functional groups:

Key Observations:

Electronic Effects: The cyano group in this compound enhances acidity and reactivity compared to halogenated analogs like 4-chloro- or 4-bromo- derivatives, which exhibit lower acidity due to weaker electron-withdrawing effects . Hydroxyl groups (e.g., in 3,4-difluoro-2-hydroxybenzoic acid) increase hydrogen bonding and solubility in aqueous media, contrasting with the cyano group’s preference for organic solvents .

Steric and Positional Effects: Fluorine positioning significantly impacts molecular symmetry and reactivity. Bromine in 4-bromo-2,3-difluorobenzoic acid introduces bulkiness, making it suitable for nucleophilic substitution reactions, unlike the cyano analog’s role in electrophilic processes .

Amino groups (e.g., in 4-amino-2,3-difluorobenzoic acid) offer nucleophilic sites for peptide coupling, contrasting with the cyano group’s electrophilic character .

Biological Activity

4-Cyano-2,3-difluorobenzoic acid (CAS Number: 1033997-04-4) is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₃F₂NO₂

- Molecular Weight : 183.11 g/mol

- Structure : The compound features a benzoic acid core with two fluorine atoms and a cyano group, enhancing its reactivity and stability in chemical reactions.

This compound is primarily studied for its role as a reagent in the Suzuki–Miyaura coupling reaction. This process involves:

- Oxidative Addition : The compound interacts with palladium catalysts to form a reactive intermediate.

- Transmetalation : It facilitates the transfer of an aryl or vinyl group to the palladium complex, leading to the formation of new carbon–carbon bonds.

These reactions are crucial in organic synthesis, particularly in drug development and materials science .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain analogues can inhibit the invasion of melanoma cells in vitro by targeting autotaxin (ATX), an enzyme associated with cancer progression .

Case Study :

- Compound Tested : A derivative with structural similarities to this compound.

- Results : The compound demonstrated an IC₅₀ value of approximately 32 nM against A2058 human melanoma cells, indicating potent inhibitory effects on cell invasion and metastasis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Its unique chemical structure allows it to interact with various biomolecules, potentially disrupting microbial cell functions.

Research Findings :

- A study highlighted that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact more effectively with biological targets compared to non-fluorinated counterparts.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity due to fluorine substitution may enhance its absorption across biological membranes.

- Metabolism : Initial studies suggest that metabolic stability is a critical factor influencing the efficacy of this compound in vivo.

Applications in Drug Development

Given its biological activity and unique chemical properties, this compound serves as a valuable building block in drug discovery:

- Medicinal Chemistry : Its derivatives are being synthesized for potential use as antitumor agents.

- Materials Science : It is utilized in developing fluorinated polymers with high thermal stability.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzoic Acid | Lacks cyano group | Lower reactivity |

| 4-Cyano-2-fluorobenzoic Acid | Contains one fluorine atom | Moderate activity |

| 2,4-Difluorobenzoic Acid | Different substitution pattern | Distinct properties |

| This compound | Unique combination of cyano and difluoro groups | Enhanced reactivity and stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.